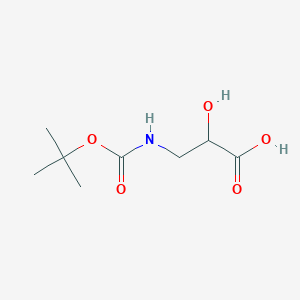
3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is a compound that falls within the category of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amino functionality during reactions that might affect it. The presence of the hydroxypropanoic acid moiety indicates that the compound has both amino and hydroxyl functionalities, which can be crucial for its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related Boc-protected amino acids has been reported in the literature. For instance, an enantioselective synthesis of a Boc-protected amino acid with a cyclohexyl group has been described, starting from a dihydroxypropanoate derivative obtained via Sharpless asymmetric dihydroxylation. The key step involves the conversion of a diol to a sulfate using sulfuryl chloride, which is a novel approach that avoids the need for ruthenium-catalyzed sulfite oxidation .
Molecular Structure Analysis
While the specific molecular structure of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is not detailed in the provided papers, the structure can be inferred from the name. It would consist of a central carbon atom connected to a hydroxyl group, a carboxylic acid group, and an amino group protected by a Boc group. The molecular structure of such compounds is crucial as it determines the compound's reactivity, stereochemistry, and overall properties.
Chemical Reactions Analysis
The Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including alkylation, acylation, and coupling with other amino acids or peptides. For example, a Boc-protected boronic acid analog of aspartic acid was synthesized and then coupled with L-isoleucinamide using a mixed anhydride method . Such reactions are essential for the synthesis of more complex molecules, including peptides and modified amino acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids like 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid are influenced by the protective group and the amino acid structure. The Boc group makes the compound more stable towards acidic conditions, allowing for selective deprotection under controlled conditions. The presence of the hydroxyl group can also affect the compound's solubility and reactivity. These properties are critical when considering the compound's use in peptide synthesis and other organic reactions.
Applications De Recherche Scientifique
Application 1: Dipeptide Synthesis
- Methods of Application or Experimental Procedures: The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Summary of the Application: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application or Experimental Procedures: The compound is used in a method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Safety And Hazards
The compound “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” can cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, it’s advised to wash with plenty of water .
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCAYTVAYSGVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514043 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | |
CAS RN |
218916-64-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



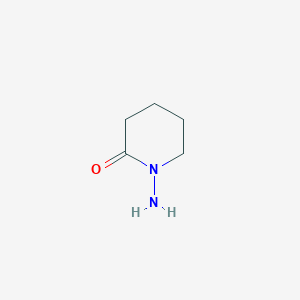





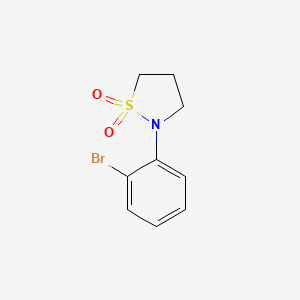
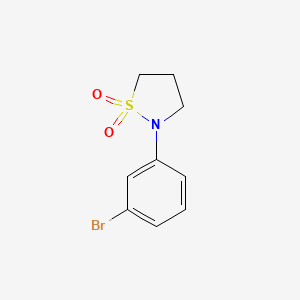
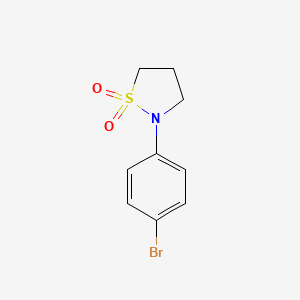



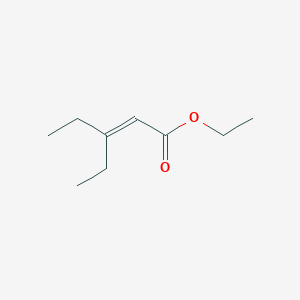
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)